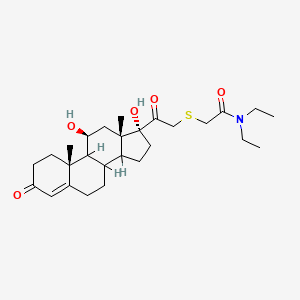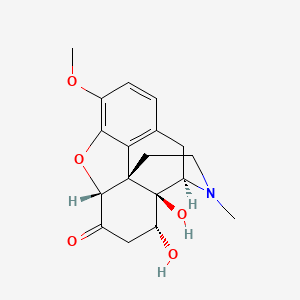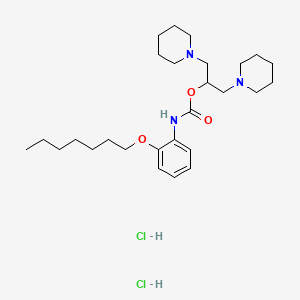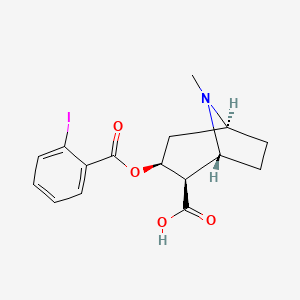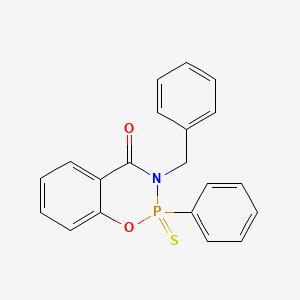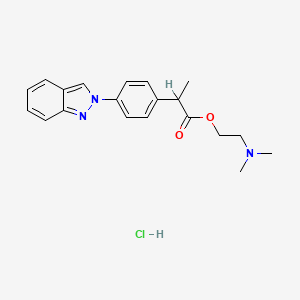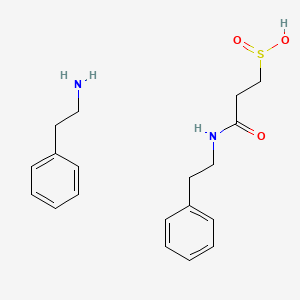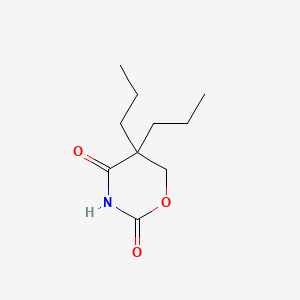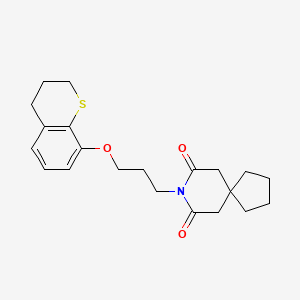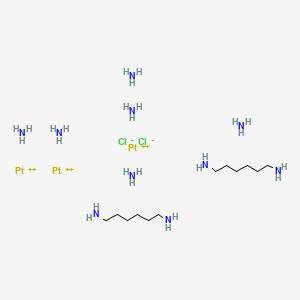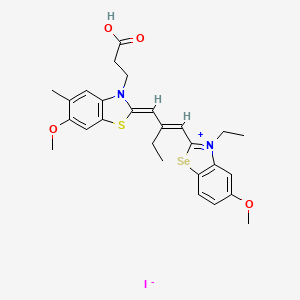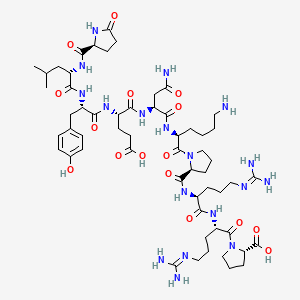
Neurotensin (1-10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neurotensin (1-10) is a peptide fragment derived from the larger neurotensin peptide, which consists of 13 amino acids. Neurotensin was first isolated from bovine hypothalamus in 1973. It is found in both the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter and hormone, respectively. Neurotensin (1-10) retains many of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine transmission, regulation of body temperature, and influence on gastrointestinal motility .
準備方法
Synthetic Routes and Reaction Conditions: Neurotensin (1-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods: While specific industrial production methods for Neurotensin (1-10) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimized conditions for higher yield and purity. This may involve automated peptide synthesizers and advanced purification techniques .
化学反応の分析
Types of Reactions: Neurotensin (1-10) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to create analogs with altered biological activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS
Major Products: The major products of these reactions are typically modified peptides with altered chemical and biological properties. For example, oxidation of methionine results in methionine sulfoxide, which can affect the peptide’s activity .
科学的研究の応用
Neurotensin (1-10) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions like schizophrenia, Parkinson’s disease, and pain management. .
Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the context of neurotensin receptor-targeted imaging and drug delivery
作用機序
Neurotensin (1-10) exerts its effects primarily through binding to neurotensin receptors, which are G-protein coupled receptors. The binding of Neurotensin (1-10) to these receptors activates various intracellular signaling pathways, including the phosphatidylinositol-3 kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in processes such as cell proliferation, migration, and survival .
類似化合物との比較
Neurotensin (1-13): The full-length peptide with similar but broader biological activities.
Neuromedin N: A related peptide with overlapping functions in neurotransmission and gastrointestinal regulation.
Glucagon-like peptide-1 (GLP-1): Another gut hormone that shares some physiological roles with neurotensin, particularly in metabolism and appetite regulation
Uniqueness: Neurotensin (1-10) is unique in its specific receptor interactions and the resulting physiological effects. While similar peptides like neurotensin (1-13) and neuromedin N share some functions, Neurotensin (1-10) has distinct binding affinities and signaling properties that make it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
63524-00-5 |
|---|---|
分子式 |
C57H90N18O16 |
分子量 |
1283.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H90N18O16/c1-30(2)27-38(71-47(82)34-18-20-44(78)66-34)49(84)72-39(28-31-14-16-32(76)17-15-31)50(85)67-35(19-21-45(79)80)48(83)73-40(29-43(59)77)51(86)70-36(9-3-4-22-58)53(88)74-25-7-12-41(74)52(87)68-33(10-5-23-64-56(60)61)46(81)69-37(11-6-24-65-57(62)63)54(89)75-26-8-13-42(75)55(90)91/h14-17,30,33-42,76H,3-13,18-29,58H2,1-2H3,(H2,59,77)(H,66,78)(H,67,85)(H,68,87)(H,69,81)(H,70,86)(H,71,82)(H,72,84)(H,73,83)(H,79,80)(H,90,91)(H4,60,61,64)(H4,62,63,65)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChIキー |
HRJVZMYUVJBTHQ-NUDUWCFGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


